molecular formula C15H22N2O5 B12067533 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid

Cat. No.: B12067533
M. Wt: 310.35 g/mol
InChI Key: LLQTZWCHJOFCOW-UHFFFAOYSA-N
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Description

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Coupling of the Piperidine and Oxazole Rings: The final step involves coupling the piperidine and oxazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group ensures the stability of the compound during reactions, while the piperidine and oxazole rings facilitate binding to biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Another compound with a piperidine ring and a Boc protecting group, used in similar applications.

    ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: A compound used as a rigid linker in PROTAC development for targeted protein degradation.

Uniqueness

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid is unique due to its combination of a piperidine ring, an oxazole ring, and a Boc protecting group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in synthetic and medicinal chemistry.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-6-4-10(5-7-17)8-12-16-11(9-21-12)13(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)

InChI Key

LLQTZWCHJOFCOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=CO2)C(=O)O

Origin of Product

United States

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